molecular formula C8H10N4O2 B3063968 8-Methyltheophylline CAS No. 830-65-9

8-Methyltheophylline

Cat. No.: B3063968
CAS No.: 830-65-9
M. Wt: 194.19 g/mol
InChI Key: WZBKGWBHAPBSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID28870136-Compound-41 involves a multi-step process. The initial step includes the formation of a benzofuran-amide scaffold, which is then modified to introduce ether-linked amines. Further optimization involves replacing the ether-linked amines with carbon-linked morpholines to enhance potency and selectivity .

Industrial Production Methods

Industrial production of PMID28870136-Compound-41 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

PMID28870136-Compound-41 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

PMID28870136-Compound-41 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of USP7 and its effects on protein stability.

    Biology: Investigated for its role in modulating immune responses by affecting regulatory T cells.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth.

    Industry: Utilized in the development of new drugs targeting USP7 and related pathways

Mechanism of Action

PMID28870136-Compound-41 exerts its effects by inhibiting USP7, an enzyme that removes ubiquitin groups from specific proteins. This inhibition leads to the stabilization of tumor suppressor proteins and the degradation of oncogenic proteins. The compound interacts with the allosteric pocket of USP7, forming strong hydrogen bonds that enhance its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PMID28870136-Compound-41 is unique due to its high selectivity and potency in inhibiting USP7. Its ability to form strong hydrogen bonds with the allosteric pocket of USP7 distinguishes it from other similar compounds. Additionally, its oral bioavailability and effectiveness in both p53 wildtype and p53 mutant cancer cell lines highlight its therapeutic potential .

Properties

CAS No.

830-65-9

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

1,3,8-trimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C8H10N4O2/c1-4-9-5-6(10-4)11(2)8(14)12(3)7(5)13/h1-3H3,(H,9,10)

InChI Key

WZBKGWBHAPBSBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Key on ui other cas no.

830-65-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.